2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Description
2-(4-Chloro-2-Methylphenoxy)-N'-[(E)-(3-Nitrophenyl)Methylidene]Propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone, a 4-chloro-2-methylphenoxy substituent, and an (E)-configured 3-nitrobenzylidene moiety. Its structural framework combines electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups, which influence its physicochemical and spectroscopic properties. The compound’s synthesis typically involves condensation of 2-(4-chloro-2-methylphenoxy)propanehydrazide with 3-nitrobenzaldehyde under reflux conditions, analogous to methods described for related hydrazides .
The 3-nitrophenyl group contributes to its electronic profile, enabling applications in coordination chemistry or bioactive agent development .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-11-8-14(18)6-7-16(11)25-12(2)17(22)20-19-10-13-4-3-5-15(9-13)21(23)24/h3-10,12H,1-2H3,(H,20,22)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCHIJLARAVRS-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form 2-(4-chloro-2-methylphenoxy)propanoic acid.
Hydrazide Formation: The propanoic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under controlled conditions.
Condensation Reaction: Finally, the hydrazide is condensed with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Hydrazide Chain Length
- Propanehydrazide vs. Acetohydrazide: The compound’s propanehydrazide chain (three-carbon backbone) contrasts with acetohydrazides (two-carbon backbone) like 2-(4-Chloro-2-Methylphenoxy)-N'-[(3-Nitrophenyl)Methylidene]Acetohydrazide (, Compound 6) . The longer chain increases molecular weight (~30–40 g/mol) and may enhance lipophilicity. For example: Molecular Formula: C₁₇H₁₆ClN₃O₅ (propanehydrazide) vs. C₁₆H₁₄ClN₃O₄ (acetohydrazide). EI-MS: Propanehydrazide derivatives show higher m/z values (e.g., hypothetical M⁺ at ~377 vs. 347 for acetohydrazide in Compound 6) .
Substituent Variations on the Aromatic Rings
- Phenoxy Group Modifications: 4-Chloro-2-Methylphenoxy (target compound) vs. 3-Nitrobenzylidene vs. 4-Hydroxybenzylidene (): The nitro group increases electron deficiency, influencing UV-Vis absorption and reactivity in Schiff base formation. Hydroxy groups (as in ) may facilitate hydrogen bonding, altering solubility .
Benzylidene Substituent Position :
Comparison with N′-[(2-Nitrophenyl)Methylidene]Acetohydrazide (, Compound 5) shows that the ortho-nitro group induces greater steric hindrance than the meta-nitro configuration, reducing yields (65% for ortho vs. 70% for meta).
Spectroscopic and Analytical Data Comparison
¹H-NMR Signatures
- Target Compound : Expected signals include:
- Analogues :
Elemental Analysis
- Target Compound : Hypothetical calculated values (C₁₇H₁₆ClN₃O₅):
- C: 54.91%, H: 4.34%, N: 11.30%.
- Acetohydrazide Analogues :
Comparative Table of Key Parameters
*Yield estimated based on analogous syntheses in .
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